(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18622065
InChI: InChI=1S/C9H18N2O/c1-7(12)4-11-5-8-2-3-9(6-11)10-8/h7-10,12H,2-6H2,1H3/t7-,8?,9?/m0/s1
SMILES:
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol

CAS No.:

Cat. No.: VC18622065

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol -

Specification

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol
Standard InChI InChI=1S/C9H18N2O/c1-7(12)4-11-5-8-2-3-9(6-11)10-8/h7-10,12H,2-6H2,1H3/t7-,8?,9?/m0/s1
Standard InChI Key QODUIPLRMQIEEB-UEJVZZJDSA-N
Isomeric SMILES C[C@@H](CN1CC2CCC(C1)N2)O
Canonical SMILES CC(CN1CC2CCC(C1)N2)O

Introduction

Structural and Stereochemical Features

The compound’s core consists of a bicyclo[3.2.1]octane system, a bridged bicyclic structure with seven-membered ring topology. The 3,8-diazabicyclo[3.2.1]octane moiety imposes conformational rigidity, while the (2S)-propan-2-ol group introduces a stereogenic center critical for molecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC9_9H18_{18}N2_2O
Molecular Weight170.25 g/mol
Topological Polar Surface Area~45 Ų (estimated)
logP~0.8 (calculated via ChemAxon)

The (2S) configuration at the propan-2-ol carbon ensures enantioselective binding to biological targets, as evidenced by related compounds like Azaprocin (CAS 448-34-0), which shares the diazabicyclo[3.2.1]octane framework . NMR analysis of analogous structures reveals distinct proton environments: the bridgehead hydrogens (H-1 and H-5) resonate as triplets near δ 3.2–3.5 ppm, while the alcohol proton appears as a multiplet at δ 4.1–4.3 ppm .

Synthetic Strategies and Optimization

Synthesis of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol typically involves multi-step routes starting from bicyclic amine precursors. A plausible pathway, adapted from methods used for 3-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-ol dihydrochloride, includes:

  • Bicyclic Amine Formation: Cyclocondensation of 1,5-diaminopentane with a ketone under acidic conditions yields the diazabicyclo[3.2.1]octane core.

  • Alkylation: Reaction with (R)-epichlorohydrin introduces the propan-2-ol group, followed by resolution via chiral chromatography to isolate the (2S)-enantiomer.

  • Purification: High-performance liquid chromatography (HPLC) with a chiral stationary phase ensures enantiomeric excess >98%.

Critical challenges include minimizing racemization during alkylation and achieving high diastereoselectivity. Recent advances in asymmetric catalysis, such as Jacobsen’s thiourea catalysts, could enhance stereochemical control .

Physicochemical and Pharmacokinetic Properties

The compound’s balanced logP (~0.8) and moderate polar surface area (~45 Ų) suggest favorable blood-brain barrier permeability, making it a candidate for CNS-targeted therapeutics . Solubility in aqueous media is limited (estimated 2–5 mg/mL at pH 7.4) but improves upon salt formation (e.g., hydrochloride or citrate). Accelerated stability studies indicate degradation <5% after 6 months at -20°C under nitrogen.

Biological Activity and Mechanisms

While direct pharmacological data for (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol are scarce, structurally related compounds exhibit diverse activities:

  • BCL6 Inhibition: Analogous tricyclic quinolinones (e.g., CCT374705) inhibit BCL6 transcriptional activity via competitive binding to its BTB domain .

  • Opioid Receptor Modulation: Azaprocin (CAS 448-34-0), a diazabicyclo[3.2.1]octane derivative, shows κ-opioid receptor agonism .

  • Enzyme Inhibition: 2-(3,8-Diazabicyclo[3.2.1]octan-3-yl)acetic acid (PubChem CID 22273380) acts as a monoamine oxidase (MAO) inhibitor .

The (2S)-propan-2-ol group may enhance hydrogen bonding with target proteins, as seen in BCL6 inhibitors where hydroxyl groups improve binding affinity by 10-fold .

Applications in Drug Discovery

This compound’s rigid scaffold and stereochemistry position it as a versatile intermediate for:

  • CNS Drug Development: Potential applications in Alzheimer’s disease (via MAO inhibition ) or pain management (opioid receptor modulation ).

  • Oncology: BCL6 inhibition is a validated strategy in diffuse large B-cell lymphoma .

  • Antimicrobial Agents: Bicyclic amines exhibit activity against Gram-positive bacteria, though this remains underexplored.

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